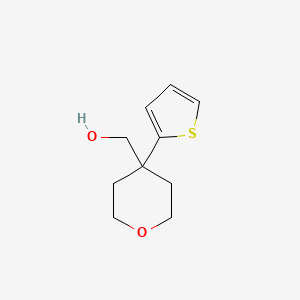

![molecular formula C8H3BrF3NS B1292567 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-23-7](/img/structure/B1292567.png)

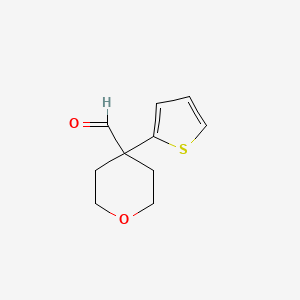

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Übersicht

Beschreibung

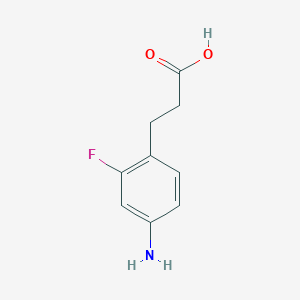

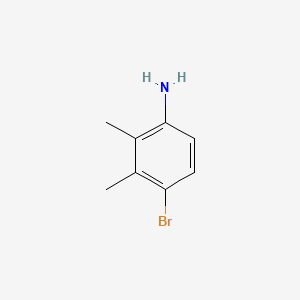

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of significant interest due to their diverse applications in drug discovery, photovoltaic material design, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of bromo- and trifluoromethyl-substituted benzo[d]thiazoles can be achieved through various synthetic protocols. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole ring . Another method includes a one-pot reaction of trifluoroacetic acid with 2-aminobenzenethiols, followed by a bromination step to form bromodifluoromethyl benzo[d]thiazoles . Additionally, a tandem substrate-assisted C-H iodination and trifluoromethylthiolation strategy has been developed for the regioselective synthesis of ortho-trifluoromethylthiolated 2-arylbenzo[d]thiazoles .

Molecular Structure Analysis

The molecular structure of bromo- and trifluoromethyl-substituted benzo[d]thiazoles is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzo[d]thiazole core. The exact position of these substituents can vary, and their presence can significantly influence the electronic properties of the molecule. For instance, the crystal structure of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, has been determined by single-crystal X-ray diffraction analysis, providing insights into the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Bromo- and trifluoromethyl-substituted benzo[d]thiazoles can undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromodifluoromethyl group can participate in further transformations, such as Br/F exchange reactions, which are useful in the field of radiopharmaceutics . These compounds can also be used as building blocks for the synthesis of gem-difluoromethylene linked aryl ether compounds through reactions with phenolates or thiophenolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole and related compounds are influenced by the bromo- and trifluoromethyl substituents. These groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic effects of the trifluoromethyl group can also impact the reactivity of the compound, making it a valuable intermediate in organic synthesis. Theoretical calculations, such as those performed on 2-bromo-N-(2,4-difluorobenzyl)benzamide, can provide further insights into the electronic structure and potential reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Fluorescent Compounds Synthesis

A study reported the synthesis of asymmetrical and symmetrical thiazole-based fluorescent compounds, highlighting the adjustable electronic properties due to various electron-donating and withdrawing groups. These compounds, including derivatives of "2-Bromo-6-(trifluoromethyl)benzo[d]thiazole," exhibit high luminescence quantum yields and excellent thermal stability, demonstrating their potential in optoelectronic applications (Tao et al., 2013).

Organic Semiconductor Implementation

Another research focused on benzo[d]thiadiazole and its isomers, including the synthesis of new semiconducting polymers for electronic devices like transistors and solar cells. The study showcases the relevance of such structures in enhancing device performance, with particular emphasis on optoelectronic semiconductor applications (Chen et al., 2016).

Fungicidal Activity of Thiazole Derivatives

Research into the fungicidal activity of thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone highlights the chemical's utility in developing new agricultural agents. This illustrates the broader chemical utility of "2-Bromo-6-(trifluoromethyl)benzo[d]thiazole" in synthesizing compounds with potential fungicidal properties (Bashandy et al., 2008).

Green Chemistry Synthesis

A green chemistry approach was developed for synthesizing benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, demonstrating an environmentally friendly method for creating complex molecules using "2-Bromo-6-(trifluoromethyl)benzo[d]thiazole" derivatives. This highlights the compound's versatility in sustainable chemical synthesis processes (Wen et al., 2015).

Antimicrobial Activity Studies

Studies on the synthesis and antimicrobial activity of novel sulfonamide derivatives, including those derived from "2-Bromo-6-(trifluoromethyl)benzo[d]thiazole," show the potential for creating new antimicrobial agents. These findings underscore the compound's application in the development of new therapies for bacterial infections (Fahim & Ismael, 2019).

Synthesis of Hydroxy-Substituted Derivatives

An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from "2-Bromo-6-(trifluoromethyl)benzo[d]thiazole" has been described. This process showcases the compound's role as a building block in drug discovery, offering opportunities to explore chemical space around potential therapeutic targets (Durcik et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNZUTHSKMWKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646595 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole | |

CAS RN |

898748-23-7 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.